3-(4-Methoxyphenyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines
Vorbereitungsmethoden
The synthesis of 3-(4-Methoxyphenyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired imidazoquinoxaline core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazoquinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted imidazoquinoxalines with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials such as organic semiconductors, dyes, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds such as:
Quinoxaline: A simpler analog with a similar core structure but lacking the additional phenyl and methoxy groups.
Imidazo[1,2-a]quinoxaline: Another related compound with a different arrangement of the imidazole and quinoxaline rings.
1-(4-Methoxyphenyl)-2-phenylimidazo[4,5-b]quinoxaline: A closely related compound with a similar structure but different substituents on the phenyl rings.
Eigenschaften
CAS-Nummer |
836644-43-0 |
---|---|
Molekularformel |
C23H18N4O |
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C23H18N4O/c1-15-7-9-16(10-8-15)22-26-21-23(25-20-6-4-3-5-19(20)24-21)27(22)17-11-13-18(28-2)14-12-17/h3-14H,1-2H3 |
InChI-Schlüssel |
VLFFRAFUGJEZIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.